molecular formula C5H12ClNO2 B2542111 (R)-morpholin-3-ylmethanol hydrochloride CAS No. 1212377-10-0; 218594-79-7

(R)-morpholin-3-ylmethanol hydrochloride

Cat. No.: B2542111
CAS No.: 1212377-10-0; 218594-79-7
M. Wt: 153.61
InChI Key: WFLUDHYXVXRFLY-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Morpholin-3-ylmethanol hydrochloride is a chiral morpholine derivative with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is an enantiomerically pure compound used as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound is characterized by a morpholine ring substituted with a hydroxymethyl group at the 3-position in the (R)-configuration, with a hydrochloride salt enhancing its stability and solubility .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-morpholin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUDHYXVXRFLY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212377-10-0
Record name [(3R)-morpholin-3-yl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-Morpholin-3-ylmethanol Hydrochloride

The (S)-enantiomer shares the same molecular formula and weight but differs in stereochemistry. Purity grades vary slightly: (R)-form is typically 97% pure , while the (S)-form is 98% pure , as reported by Combi-Blocks . Both enantiomers are critical for asymmetric synthesis, but their pharmacological and metabolic profiles may differ due to chirality.

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 1212377-10-0 218594-79-7
Purity (HPLC) 97% 98%
Molecular Formula C₅H₁₂ClNO₂ C₅H₁₂ClNO₂
Application Chiral building block Chiral catalyst

3-(Methoxymethyl)morpholine Hydrochloride

This derivative replaces the hydroxymethyl group with a methoxymethyl moiety, altering polarity and reactivity. It has a similarity score of 0.89 to (R)-morpholin-3-ylmethanol hydrochloride .

Property (R)-Morpholin-3-ylmethanol HCl 3-(Methoxymethyl)morpholine HCl
Functional Group -CH₂OH -CH₂OCH₃
LogP (Predicted) -0.45 0.12
Synthetic Utility Hydrophilic intermediate Lipophilic scaffold

(R)-Methyl 2-(Morpholin-3-yl)acetate Hydrochloride

This ester derivative introduces an acetoxy group, broadening its utility in prodrug design. It shares a similarity score of 0.98 with the parent compound . The ester group allows for controlled release of active metabolites in vivo.

Property (R)-Morpholin-3-ylmethanol HCl (R)-Methyl 2-(Morpholin-3-yl)acetate HCl
Molecular Weight 153.61 195.66
Key Feature Hydroxymethyl Ester-functionalized
Application Direct synthesis Prodrug development

Q & A

Q. How can researchers optimize reaction yields while maintaining stereochemical fidelity during scale-up?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach, varying parameters like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Confirm ee consistency across batches via chiral HPLC .

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